molecular formula C11H12O3 B14310693 Methyl 4-phenoxybut-2-enoate CAS No. 114524-36-6

Methyl 4-phenoxybut-2-enoate

Katalognummer: B14310693
CAS-Nummer: 114524-36-6
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: HHDPWFZWUPQTGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-phenoxybut-2-enoate is an organic compound with the molecular formula C11H12O3. It is an ester derivative of 4-phenoxybut-2-enoic acid and is characterized by the presence of a phenoxy group attached to a butenoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-phenoxybut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4-phenoxybut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Suzuki–Miyaura coupling reaction, where a phenylboronic acid derivative is coupled with a suitable butenoate precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-phenoxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-phenoxybutanoic acid or 4-phenoxybutanone.

    Reduction: 4-phenoxybutanol.

    Substitution: Corresponding amine or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-phenoxybut-2-enoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 4-phenoxybut-2-enoate involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . The compound forms a CoA adduct that interacts with the enzyme’s active site, inhibiting its activity and thereby affecting the biosynthesis of menaquinone, an essential component for bacterial survival.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-phenoxybut-2-enoate can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific phenoxy substitution, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications.

Eigenschaften

114524-36-6

Molekularformel

C11H12O3

Molekulargewicht

192.21 g/mol

IUPAC-Name

methyl 4-phenoxybut-2-enoate

InChI

InChI=1S/C11H12O3/c1-13-11(12)8-5-9-14-10-6-3-2-4-7-10/h2-8H,9H2,1H3

InChI-Schlüssel

HHDPWFZWUPQTGD-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C=CCOC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.